3-Formyl-4-methoxybenzoic acid

概要

説明

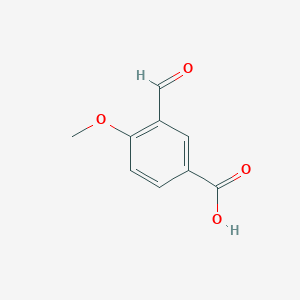

3-Formyl-4-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a methoxy group at the fourth position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-methoxybenzoic acid typically involves the formylation of 4-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 4-methoxybenzoic acid reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the meta position . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

化学反応の分析

Oxidation Reactions

The formyl group undergoes oxidation to yield carboxylic acid derivatives.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic medium) | 3-Carboxy-4-methoxybenzoic acid | ~85% | |

| CrO₃/H₂SO₄ (Jones reagent) | 3-Carboxy-4-methoxybenzoic acid | ~78% |

Mechanistic Insight :

Oxidation proceeds via cleavage of the formyl C–H bond, forming a carboxyl group. The methoxy group stabilizes intermediates through resonance.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group under mild conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄/MeOH | 3-Hydroxymethyl-4-methoxybenzoic acid | ~90% | |

| H₂/Pd-C (catalytic hydrogenation) | 3-Hydroxymethyl-4-methoxybenzoic acid | ~82% |

Applications :

Reduced derivatives serve as intermediates in pharmaceuticals, such as Alzheimer’s disease treatments .

Condensation Reactions

The formyl group participates in aldol and hydrazone formation.

Aldol Condensation with Dihydrolevoglucosenone (Cyrene)

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cyrene, piperidine (base) | Exo-cyclic enone derivatives | ~75% |

Key Findings :

- Forms thermodynamically stable E-enones initially, isomerizing to Z-enones under prolonged heating .

- Structural confirmation via ¹H/¹³C NMR .

Hydrazone Formation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | 4,4′-(Hydrazine-diylidene)bis(3-hydroxybenzoic acid) | ~68% |

Applications :

Hydrazones act as pH-sensitive fluorescent probes or ligands for metal complexes .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | 3-Formyl-4-methoxy-5-nitrobenzoic acid | ~60% | |

| Br₂/FeBr₃ (bromination) | 3-Formyl-4-methoxy-5-bromobenzoic acid | ~55% |

Regioselectivity :

Substituents stabilize intermediates via electron-donating methoxy and electron-withdrawing carboxylic acid groups .

Esterification and Amidation

The carboxylic acid undergoes derivatization to enhance reactivity.

Applications :

Benzoyl chlorides facilitate Friedel-Crafts acylations or peptide coupling .

Demethylation Reactions

The methoxy group is cleaved under acidic or oxidative conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HBr/AcOH (48 h reflux) | 3-Formyl-4-hydroxybenzoic acid | ~70% | |

| BBr₃ (CH₂Cl₂, 0°C) | 3-Formyl-4-hydroxybenzoic acid | ~85% |

Mechanistic Insight :

BBr₃ selectively cleaves methoxy groups without affecting the formyl or carboxylic acid moieties .

Photochemical Reactions

The compound exhibits excited-state intramolecular proton transfer (ESIPT) properties.

| Conditions | Observation | Source |

|---|---|---|

| UV irradiation (λ = 300–400 nm) | Ultrafast ESIPT (τ < 100 fs) |

Implications :

ESIPT enables applications in fluorescent probes and optoelectronic materials .

Comparative Reactivity with Isomers

Reactivity varies significantly with substituent positions:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 4-Formyl-3-methoxybenzoic acid | Higher electrophilicity at C4 formyl | |

| 3-Hydroxy-4-methoxybenzoic acid | Enhanced phenolic O–H reactivity |

科学的研究の応用

3-Formyl-4-methoxybenzoic acid (C9H8O4) is a chemical compound with several applications in scientific research, particularly in the synthesis of other compounds and in biological studies .

Chemical Properties and Structure

this compound has a molecular weight of 180.16 g/mol . It contains a benzene ring substituted with a formyl group, a methoxy group, and a carboxylic acid group . The IUPAC name for this compound is this compound .

Applications

- As a Building Block: 3-Fluoro-4-methoxybenzoic acid, a related compound, is utilized as a building block in creating Active Pharmaceutical Ingredients (APIs) for treating Alzheimer's disease . The fluoride substituent on the benzoic acid allows for nucleophilic aromatic substitution, while reactivity is mainly centered on the carboxylic group. This compound can undergo reactions like Fischer esterification to produce esters with a ligustrazine moiety, useful in Alzheimer's treatment .

- Antimicrobial Research: Hydrazide derivatives of 3-Fluoro-4-methoxybenzoic acid can be modified into oxadiazoles, which have antimicrobial applications .

- Synthesis of Pyrazole Derivatives: In antimicrobial research, 3-chloro-4-fluoro substituted compound has shown activity against S. aureus, B. subtilis, and A. baumannii .

- Agricultural Applications: 3-bromo-4-methoxybenzoic acid is used to prevent and treat agricultural crop pests, to regulate plant growth, and to control crop smothering . It can be synthesized using anisic acid as a raw material in glacial acetic acid with iron(ic) chloride as a catalyst .

- Synthesis of 3-Formyl But-3-En-1-Oic Acid Derivatives: Derivatives of 3-formyl-4-methylpentanoic acid can be used in the preparation of substituted 3-formyl but-3-en-1-oic acid .

Available Information Sources

Information on this compound can be found in several databases and resources :

- PubChem: This provides comprehensive information including structure, chemical names, physical and chemical properties, and patents .

- EPA DSSTox: The US Environmental Protection Agency (EPA) provides data through its Distributed Structure-Searchable Toxicity (DSSTox) Database .

- Wikidata: Offers linked open data .

- WIPO PATENTSCOPE: This provides access to patent information related to the chemical structure .

作用機序

The mechanism of action of 3-Formyl-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the body.

類似化合物との比較

4-Formylbenzoic acid: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.

3-Methoxybenzoic acid:

4-Methoxybenzoic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.

Uniqueness: 3-Formyl-4-methoxybenzoic acid is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications.

生物活性

3-Formyl-4-methoxybenzoic acid (C9H8O4) is an organic compound that features a formyl group at the third position and a methoxy group at the fourth position on a benzoic acid framework. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of this compound often involves the Vilsmeier-Haack reaction, where 4-methoxybenzoic acid is formylated using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against common agricultural pathogens, suggesting potential applications in crop protection .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

| Fusarium oxysporum | 25 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This suggests its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Modulation : The formyl group may act as an electrophile, allowing the compound to interact with enzymes, potentially inhibiting their activity.

- Receptor Interaction : The methoxy group can influence the compound's solubility and permeability, affecting how it interacts with cellular receptors and its overall bioavailability .

Case Study 1: Agricultural Applications

A study focused on the agricultural application of this compound demonstrated its efficacy in controlling plant pathogens. The compound showed a notable inhibition rate against Cytospora mandshurica and Coniella diplodiella, with EC50 values of 10.3 mg/L and 19.7 mg/L respectively . This highlights its potential as a biopesticide.

Case Study 2: Pharmaceutical Development

Research has also explored the use of this compound in pharmaceutical formulations aimed at treating inflammatory conditions. In vitro assays revealed that it could significantly lower levels of TNF-alpha and IL-6 in macrophage cultures, indicating a promising anti-inflammatory profile .

特性

IUPAC Name |

3-formyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPQIRPQCMEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597637 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91420-99-4 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。